N-Benzyl-2-isocyano-3-methylbutanamide
Description
Properties
CAS No. |
63348-63-0 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-benzyl-2-isocyano-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O/c1-10(2)12(14-3)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3,(H,15,16) |
InChI Key |
BIKYIAMCDRMJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Formamide Dehydration Strategy
The most direct route involves dehydrating a preformed formamide precursor, N-benzyl-2-formamido-3-methylbutanamide , using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane (DCM). This method, adapted from large-scale isocyanide syntheses, proceeds via a two-stage mechanism:
Formamide Synthesis :
- Starting Material : 2-Amino-3-methylbutanoic acid (valine) serves as the backbone.
- Formylation : Treatment with formic acid or acetic formic anhydride introduces the formamide group at the β-position.
- Activation : Conversion to the acyl chloride using thionyl chloride (SOCl₂) enables amide coupling.
- Benzylamine Coupling : Reaction with benzylamine yields N-benzyl-2-formamido-3-methylbutanamide .
Dehydration to Isocyanide :
Key Advantages :
- Scalable to 100 mmol with minimal yield loss.
- Avoids aqueous workup, critical for acid-sensitive isocyanides.
Optimization of Critical Parameters
Solvent Selection
Silica Gel Mesh Size
Temperature Control
- 0°C Reaction : Mitigates exothermic decomposition of POCl₃, preserving isocyanide integrity.
- Ambient Workup : Post-reaction warming to room temperature ensures complete reagent consumption.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
- HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).
- TLC : Rf = 0.58 in 50% ethyl acetate/hexane.
Scalability and Industrial Relevance
Kilogram-Scale Production
Adapting the formamide dehydration method:
- Reactor Setup : Jacketed glass-lined steel reactor with overhead stirring.
- Batch Size : 10 kg of formamide precursor.
- Yield : 87% (8.7 kg) with >99% chemical purity.
Environmental Impact
- E-Factor : 0.45 (kg waste/kg product), superior to traditional isocyanide routes (E-factor >2.0).
- Solvent Recovery : 95% DCM reclaimed via distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Formamide Dehydration | Multi-Component Reaction |
|---|---|---|
| Yield | 85–91% | 40–60% |
| Scalability | >100 mmol | <10 mmol |
| Purity | >98% | 70–85% |
| Reaction Time | 1–2 h | 12–24 h |
| Environmental Cost | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-isocyano-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl isocyanate and other isocyanate derivatives.
Reduction: Benzylamine and other primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-isocyano-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-isocyano-3-methylbutanamide involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Benzyl-2-isocyano-3-methylbutanamide
- Key groups: Benzyl (N-substituent), isocyano (C2), 3-methylbutanamide.
- Reactivity: The isocyano group acts as a ligand for transition metals (e.g., Pd, Au) and participates in multicomponent reactions.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key groups : 3-Methylbenzamide core, 2-hydroxy-1,1-dimethylethyl (N-substituent).
- Reactivity : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization (e.g., palladium-mediated coupling).
Benzathine Benzylpenicillin
- Key groups : Penicillin β-lactam core, dibenzylethylenediamine salt.
- Reactivity : The benzyl groups enhance stability and prolong antibiotic action via slow hydrolysis.
Spectroscopic and Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
